molecular formula C19H23N7O4 B2417467 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide CAS No. 1448065-24-4

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide

Cat. No.: B2417467
CAS No.: 1448065-24-4
M. Wt: 413.438
InChI Key: QBGFXLDVYSAIFY-UHFFFAOYSA-N
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Description

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide (CAS 1448065-24-4) is a high-quality chemical reagent for research applications. With a molecular formula of C19H23N7O4 and a molecular weight of 413.438 g/mol, this compound is supplied with a typical purity of ≥95% . The structure of this compound features a triazolopyrimidine core, a moiety known for its diverse biological activities, linked to a trimethoxybenzyl group via an azetidine-3-carboxamide bridge. This specific architecture is characteristic of molecules investigated for their potential to modulate enzyme activity, particularly as inhibitors of kinase targets . Research into structurally similar [1,2,3]triazolo[4,5-d]pyrimidinyl derivatives has shown that these compounds can act as potent and selective inhibitors of Janus kinases (JAKs) . The JAK-STAT signaling pathway is a critical mediator in numerous immune and inflammatory processes, making its inhibitors a significant area of investigation for various therapeutic applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O4/c1-25-17-15(23-24-25)18(22-10-21-17)26-8-12(9-26)19(27)20-7-11-5-13(28-2)16(30-4)14(6-11)29-3/h5-6,10,12H,7-9H2,1-4H3,(H,20,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGFXLDVYSAIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC(=C(C(=C4)OC)OC)OC)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. Its unique structural features suggest various biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound can be broken down into its core components:

  • Triazolopyrimidine moiety : This structure is known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Azetidine ring : This five-membered ring contributes to the compound's structural integrity and may influence its pharmacokinetic properties.
  • Trimethoxybenzyl group : This substituent could enhance the lipophilicity and biological interactions of the molecule.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological pathways. These interactions can modulate enzyme activity or receptor signaling, leading to pharmacological effects. The triazolo[4,5-d]pyrimidine core is particularly noted for its role in inhibiting various enzymes, which could be a crucial aspect of its mechanism.

Biological Activity Overview

Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant biological activities:

  • Anticancer Activity :
    • Compounds in this class have shown antiproliferative effects against various human tumor cell lines. For example, a related derivative demonstrated an IC50 value of 1.1 μmol/L against USP28, indicating potent inhibitory activity .
  • Antimicrobial Properties :
    • Similar compounds have been evaluated for their ability to inhibit bacterial growth and have shown promising results against resistant strains.
  • Enzyme Inhibition :
    • The compound's design suggests it may act as an inhibitor of specific enzymes involved in cancer progression or other diseases .

Case Studies

Several studies have highlighted the biological potential of triazolo[4,5-d]pyrimidine derivatives:

  • Study on USP28 Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit USP28, a deubiquitinating enzyme implicated in cancer. The most potent compound exhibited strong inhibitory effects with low micromolar IC50 values .
  • Antiproliferative Activity Evaluation : Another study assessed the antiproliferative effects of various triazolo derivatives on human cancer cell lines. Results indicated that modifications in the substituents significantly affected the activity profiles .

Data Tables

Compound NameBiological ActivityIC50 (μM)Target
Compound AUSP28 Inhibitor1.1USP28
Compound BAntiproliferative2.0Various Tumor Cell Lines
Compound CAntimicrobial0.5Bacterial Strains

Q & A

Q. What are the key synthetic pathways and intermediates for 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Triazolo-pyrimidine core formation : Cyclization of precursors like 4,5-diaminopyrimidines with nitrous acid or diazotization agents to form the triazole ring .
  • Azetidine coupling : The azetidine-3-carboxamide moiety is introduced via nucleophilic substitution or coupling reagents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
  • Functionalization : The 3,4,5-trimethoxybenzyl group is attached through reductive amination or alkylation under inert atmospheres . Key intermediates include the triazolo-pyrimidine core and the azetidine-3-carboxylic acid derivative.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substituent positions .
  • Infrared (IR) Spectroscopy : Identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) and triazole rings .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (if crystals are obtainable) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?

Low yields in azetidine coupling often arise from steric hindrance or poor solubility. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reactant solubility .
  • Catalyst screening : Alternative coupling agents like EDC/HOBt or microwave-assisted synthesis enhance efficiency .
  • Temperature control : Maintaining 0–5°C during coupling minimizes side reactions .
  • Purification : Flash chromatography or preparative HPLC isolates the product from byproducts .

Q. How should contradictions in biological activity data across studies be resolved?

Discrepancies (e.g., varying IC₅₀ values in kinase assays) may stem from:

  • Purity differences : Validate compound purity (>95%) via HPLC before testing .
  • Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations .
  • Cellular vs. enzymatic assays : Confirm target engagement using cellular thermal shift assays (CETSA) or siRNA knockdowns .
  • Structural analogs : Compare activity with related triazolo-pyrimidines to identify structure-activity relationships (SAR) .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action?

  • Kinase profiling : Use panels like Eurofins KinaseProfiler to identify off-target effects .
  • Molecular docking : Predict binding modes using software like AutoDock Vina with crystal structures of target kinases (e.g., EGFR or CDK2) .
  • Cellular pathway analysis : RNA sequencing or phosphoproteomics after treatment reveals downstream signaling impacts .
  • Mutagenesis studies : Engineer kinase mutants (e.g., T790M in EGFR) to validate binding specificity .

Q. What strategies improve metabolic stability for in vivo applications?

  • Prodrug design : Mask polar groups (e.g., carboxylic acid) with ester or amide prodrugs .
  • Structural modifications : Replace labile moieties (e.g., methoxy groups) with bioisosteres like fluorine or methyl .
  • Microsomal stability assays : Test liver microsome metabolism to identify vulnerable sites .
  • PEGylation : Conjugation with polyethylene glycol (PEG) enhances plasma half-life .

Data Analysis and Methodological Considerations

Q. How can researchers validate the compound’s selectivity against related kinases?

  • Competitive binding assays : Use ATP-biotin probes in combination with streptavidin pull-downs .
  • Crystallography : Co-crystallize the compound with target kinases to confirm binding pose .
  • Selectivity panels : Compare activity across 100+ kinases to identify off-target hits .

Q. What computational tools are effective for predicting pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETlab estimate solubility, permeability, and cytochrome P450 interactions .
  • Molecular dynamics (MD) : Simulate binding stability over time (e.g., using GROMACS) .

Conflict Resolution and Best Practices

  • Reproducibility : Document reaction conditions (e.g., solvent grade, humidity) and share raw spectral data .
  • Data transparency : Publish negative results (e.g., failed coupling attempts) to guide optimization .

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